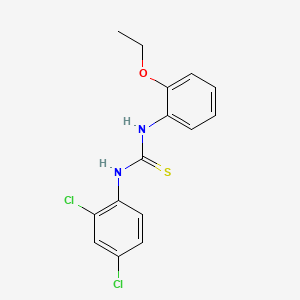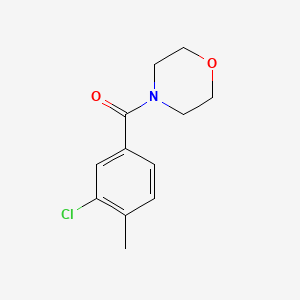![molecular formula C17H17FN2O2 B5809487 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, commonly known as DAA-1106, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), which is also known as the translocator protein (TSPO). PBR is a mitochondrial protein that is involved in various physiological and pathological processes, including apoptosis, inflammation, and neurodegeneration. DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
作用机制
DAA-1106 exerts its effects through the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. PBR is involved in various physiological and pathological processes, including apoptosis, inflammation, and neurodegeneration. DAA-1106 binds to the PBR with high affinity and activates downstream signaling pathways, leading to the modulation of cellular processes.
Biochemical and Physiological Effects:
DAA-1106 has been shown to modulate various cellular processes, including apoptosis, inflammation, and neurodegeneration. In cancer cells, DAA-1106 induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, DAA-1106 reduces the accumulation of beta-amyloid plaques by activating microglia and phagocytosis. In multiple sclerosis, DAA-1106 reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
DAA-1106 has several advantages for lab experiments, including its high potency and selectivity for the peripheral benzodiazepine receptor (PBR), which allows for precise modulation of cellular processes. However, DAA-1106 also has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on DAA-1106. One area of interest is the development of novel analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the role of DAA-1106 in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the potential use of DAA-1106 as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease, warrants further investigation.
合成方法
The synthesis of DAA-1106 involves a series of chemical reactions, starting from the commercially available 2-fluorobenzoic acid. The first step involves the conversion of 2-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,4-dimethylbenzamide in the presence of triethylamine to yield the intermediate product, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. The final step involves purification of the product using column chromatography.
科学研究应用
DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer, DAA-1106 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, DAA-1106 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In multiple sclerosis, DAA-1106 has been shown to reduce inflammation and demyelination, thereby improving neurological function.
属性
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWBRYSTKLYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)


![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)

![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
